N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide: is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-8(13)11-9-6-7(12-14-9)10(2,3)4/h5-6H,1H2,2-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHBNPKDITVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide typically begins with the preparation of 3-tert-butyl-1,2-oxazole. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Cyclization Reaction: The cyclization reaction involves the formation of the oxazole ring by reacting a suitable precursor, such as a nitrile oxide, with an alkyne or alkene. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under mild to moderate temperatures.
Amidation Reaction: The final step involves the introduction of the prop-2-enamide moiety through an amidation reaction. This can be achieved by reacting the 3-tert-butyl-1,2-oxazole with an appropriate amine, such as prop-2-enamide, in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can convert this compound into reduced derivatives. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring or the prop-2-enamide moiety are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides), nucleophiles (amines, thiols)
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical structure and reactivity.
Medicine:
Drug Development: N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry:
Chemical Intermediates: The compound is used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
3-tert-butyl-1,2-oxazole: A precursor in the synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide.
N-(3-tert-butyl-1,2-oxazol-5-yl)methanamine: A related compound with a different functional group.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: A benzoxazole derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the prop-2-enamide moiety, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
